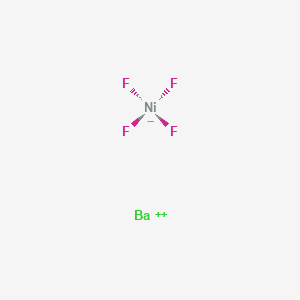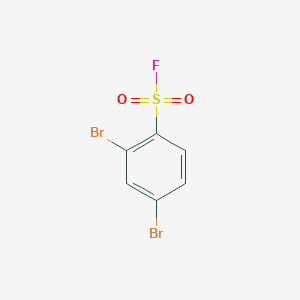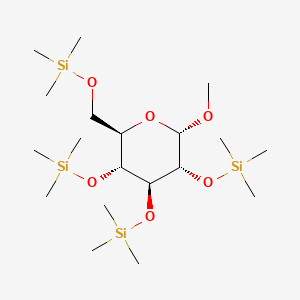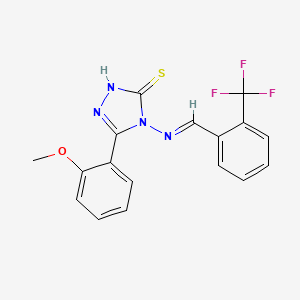
Barium(2+);tetrafluoronickel(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);tetrafluoronickel(2-) is a chemical compound with the molecular formula BaNiF₄. It is also known as barium tetrafluoronickelate or barium nickel fluoride. This compound is characterized by the presence of barium ions (Ba²⁺) and tetrafluoronickel ions (NiF₄²⁻). It has a molecular weight of 272.014 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);tetrafluoronickel(2-) typically involves the reaction of barium salts with nickel fluoride under controlled conditions. One common method is the solid-state reaction, where barium carbonate (BaCO₃) and nickel fluoride (NiF₂) are mixed and heated at high temperatures to form barium(2+);tetrafluoronickel(2-). The reaction can be represented as follows: [ \text{BaCO}_3 + \text{NiF}_2 \rightarrow \text{BaNiF}_4 + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, the production of barium(2+);tetrafluoronickel(2-) may involve more sophisticated techniques such as chemical vapor deposition (CVD) or metal-organic chemical vapor deposition (MOCVD). These methods allow for precise control over the composition and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);tetrafluoronickel(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by strong reducing agents, leading to the formation of lower oxidation state compounds.
Substitution: The fluoride ions in the compound can be substituted by other halides or ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and halide salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state nickel compounds, while reduction may produce nickel metal or lower oxidation state nickel compounds .
Applications De Recherche Scientifique
Barium(2+);tetrafluoronickel(2-) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other nickel and barium compounds.
Biology: The compound’s unique properties make it useful in certain biological assays and experiments.
Industry: It is used in the production of specialized materials and coatings, particularly in the electronics and aerospace industries
Mécanisme D'action
The mechanism of action of barium(2+);tetrafluoronickel(2-) involves its interaction with various molecular targets and pathways. The barium ions can interact with biological membranes and proteins, while the tetrafluoronickel ions can participate in redox reactions and catalysis. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium hexacyanoferrate(II): Another barium compound with different anionic species.
Nickel(II) sulfamate: A nickel compound with different anionic species.
Barium formate: A barium compound with formate anions.
Uniqueness
Barium(2+);tetrafluoronickel(2-) is unique due to its combination of barium and nickel ions with fluoride ligands. This combination imparts specific chemical and physical properties that are not found in other similar compounds. For example, its high thermal stability and unique electronic properties make it suitable for specialized applications in materials science and electronics .
Propriétés
Numéro CAS |
18115-48-5 |
|---|---|
Formule moléculaire |
BaF4Ni |
Poids moléculaire |
272.01 g/mol |
Nom IUPAC |
barium(2+);tetrafluoronickel(2-) |
InChI |
InChI=1S/Ba.4FH.Ni/h;4*1H;/q+2;;;;;+2/p-4 |
Clé InChI |
VWKLKTCOYQZGPF-UHFFFAOYSA-J |
SMILES canonique |
F[Ni-2](F)(F)F.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12053096.png)

![(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12053105.png)



![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12053146.png)


![8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053162.png)
